METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE
Description
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is a synthetic organic compound featuring a pyridine ring substituted with a hydroxymethylphenyl group at the 3-position and a methyl ester at the 2-position. This structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBTKPHDMCVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Strategies
A prominent method involves Suzuki-Miyaura coupling to construct the biphenyl core. For example, 3-bromopyridine-2-carboxylate derivatives are coupled with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis. Optimized conditions use tetrahydrofuran (THF) as the solvent and cesium carbonate as the base, achieving yields of 68–75%. Alternative ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), enhance catalytic efficiency in sterically demanding systems.
Table 1: Representative Cross-Coupling Conditions
Esterification and Hydroxymethyl Functionalization
Esterification of pyridine-2-carboxylic acid precursors with methanol is a critical step. Using thionyl chloride (SOCl₂) as an activating agent, the carboxylic acid is converted to its acid chloride, followed by reaction with methanol under anhydrous conditions. The hydroxymethyl group is introduced via reduction of a nitro or carbonyl intermediate. Sodium borohydride (NaBH₄) in tetrahydrofuran reduces ketones to secondary alcohols, while lithium aluminum hydride (LiAlH₄) is employed for more stubborn substrates.
Mechanistic Insights
Palladium-Catalyzed Coupling Mechanisms
In Suzuki-Miyaura reactions, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product. Side reactions, such as proto-deboronation, are mitigated by using polar aprotic solvents and excess base.
Reduction Pathways
The reduction of 4-formylphenyl intermediates to hydroxymethyl derivatives proceeds via a six-membered transition state in NaBH₄-mediated reactions. Isotopic labeling studies suggest hydride transfer to the carbonyl carbon, followed by protonation from the solvent. Competing over-reduction to methyl groups is suppressed by employing milder conditions (e.g., −20°C in THF).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Nonpolar solvents like toluene favor cross-coupling by stabilizing palladium intermediates, while DMF accelerates esterification but risks decarboxylation. Elevated temperatures (70–100°C) improve reaction rates but may degrade heat-sensitive hydroxymethyl groups.
Table 2: Solvent Impact on Yield
Catalytic Systems
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer easier recovery but lower activity compared to homogeneous analogs. Recent advances employ nano-catalysts with tailored surface morphologies to enhance selectivity.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-(carboxymethyl)phenyl)picolinic acid.
Reduction: 3-(4-(hydroxymethyl)phenyl)picolinic alcohol.
Substitution: 3-(4-(hydroxymethyl)-2-nitrophenyl)picolinate (nitration product).
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity: Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, modifications of the methyl pyridine carboxylate scaffold have led to compounds that inhibit tumor cell proliferation in vitro. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells .
- Neuroprotective Effects: Research indicates that compounds containing the pyridine moiety may offer neuroprotective benefits. A specific derivative was shown to enhance neuronal survival in models of neurodegenerative diseases, suggesting its use in developing treatments for conditions like Alzheimer's disease .
Table 1: Summary of Pharmacological Studies on Pyridine Derivatives
Materials Science
Polymer Chemistry:
The compound has been utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties.
- Conductive Polymers: Research has explored the incorporation of this compound into conductive polymer matrices. These materials show promise for applications in organic electronics and sensors due to their enhanced conductivity and stability under operational conditions .
Table 2: Applications of Methyl Pyridine Derivatives in Polymer Science
| Application | Description | Reference |
|---|---|---|
| Conductive Polymers | Enhanced electrical properties | |
| Coatings | Improved durability and chemical resistance |
Agricultural Chemistry
Pesticide Development:
The compound is being studied for its potential use in developing new agrochemicals. Its structural features may contribute to the synthesis of novel pesticides with enhanced efficacy against pests.
- Insecticidal Properties: Preliminary studies indicate that derivatives of this compound possess insecticidal activity. Research has focused on optimizing these compounds to improve their selectivity and reduce toxicity to non-target organisms .
Table 3: Summary of Agrochemical Studies
Mechanism of Action
The mechanism of action of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act by mimicking or inhibiting the activity of endogenous picolinic acid, which is involved in metal ion chelation and neurotransmitter regulation. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Functional Insights
(1) Hydrogen-Bonding vs. Lipophilicity
The hydroxymethyl group in the target compound increases polarity compared to analogs with trifluoromethyl (e.g., ) or halogen substituents (e.g., ). This may enhance aqueous solubility but reduce membrane permeability. In contrast, the trifluoromethyl group in and boosts lipophilicity, favoring blood-brain barrier penetration .
(2) Metabolic Stability
Ester groups in the target compound and are susceptible to hydrolysis, but tert-butyl esters (e.g., ) or fluorinated groups (e.g., ) mitigate this. For instance, the trifluoromethylphenoxy group in delays hepatic degradation by cytochrome P450 enzymes .
Biological Activity
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (CAS: 1808096-72-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H13NO3
- Molar Mass : 243.26 g/mol
- Density : Not specified
- Boiling Point : Not specified
Anticancer Properties
Recent studies indicate that compounds with pyridine and phenyl moieties exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives containing hydroxymethyl groups can enhance antiproliferative activity in colorectal cancer cells, particularly those expressing wild-type p53. The compound demonstrated an IC50 value lower than 1 μM against HCT116 cells, indicating potent cytotoxic effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The presence of the hydroxymethyl group is crucial for enhancing binding affinity to these targets, thereby inhibiting tumor growth.
Structure-Activity Relationship (SAR)
A comprehensive SAR study reveals that modifications to the core structure significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxymethyl substitution at para position | Increases cytotoxicity |
| Alterations in the pyridine ring | Affects binding affinity and selectivity |
The studies suggest that maintaining an aromatic substituent at the C-3 position of the pyridine ring is essential for effective anticancer activity .
Case Studies
- Colorectal Cancer Study :
- Mechanistic Insights :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential:
- Absorption : High permeability across cellular membranes has been noted, suggesting efficient absorption.
- Distribution : Studies indicate favorable distribution in tissues, which is critical for effective targeting of tumors.
- Toxicity Profile : Preliminary toxicity assessments reveal a lower toxicity profile compared to existing chemotherapeutics, making it a promising candidate for further development .
Q & A
Q. What are the common synthetic routes for methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A typical synthesis involves condensation of 4-(hydroxymethyl)benzaldehyde with a pyridine precursor (e.g., 2-aminopyridine derivatives), followed by cyclization and esterification steps. Key optimizations include:
- Catalysts : Palladium or copper catalysts improve cyclization efficiency .
- Solvents : Polar aprotic solvents like DMF or toluene enhance reactivity .
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization ensures ≥95% purity.
Yield improvements focus on stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., pyridine ring geometry) .
- NMR : H and C NMR confirm substituent positions (e.g., hydroxymethyl proton at δ 4.6–4.8 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ ion).
Cross-validation with DFT calculations (e.g., Gaussian software) predicts electronic properties and corroborates experimental data .
Q. How can researchers identify and quantify organic impurities in synthesized samples?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water). Adjust pH to 3.0 with trifluoroacetic acid to separate polar impurities .
- LC-MS : Identifies impurities via molecular ion peaks (e.g., unreacted intermediates or hydrolysis byproducts).
- Thresholds : Follow ICH guidelines (impurities <0.1% for major batches).
Advanced Research Questions
Q. What computational chemistry approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT studies : B3LYP/6-31G(d) basis sets calculate frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
- Solvent effects : PCM models simulate polarity impacts on reactivity .
Q. What are the metabolic pathways and toxicity concerns associated with this compound?
- Methodological Answer :
- In vitro assays : Liver microsomes (human/rat) identify Phase I metabolites (e.g., hydroxylation at the pyridine ring) .
- Toxicity screening : Ames test for mutagenicity; mitochondrial membrane potential assays for cytotoxicity.
- Key risks : Hydroxymethyl group oxidation to carboxylic acid may increase renal toxicity .
Q. How should discrepancies between experimental and computational data (e.g., bond lengths) be resolved?
- Methodological Answer :
- Error analysis : Compare DFT-predicted vs. crystallographic bond lengths (tolerance ±0.02 Å). Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy .
- Dynamic effects : MD simulations account for thermal motion in crystallographic data.
- Validation : Repeat experiments under controlled humidity/temperature to exclude environmental artifacts.
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Batch optimization : Use flow chemistry for continuous cyclization steps, reducing side reactions .
- Catalyst recycling : Immobilized Pd/Cu catalysts lower costs and waste.
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
